Product packaging for L-Tyrosylglycylglycyl-L-tyrosine(Cat. No.:CAS No. 21841-54-3)

L-Tyrosylglycylglycyl-L-tyrosine

Cat. No.: B14703148
CAS No.: 21841-54-3
M. Wt: 458.5 g/mol
InChI Key: KRSNERDYZXTSTQ-ROUUACIJSA-N
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Description

L-Tyrosylglycylglycyl-L-tyrosine is a synthetic tetrapeptide of interest in biochemical and physiological research. Composed of two L-tyrosine residues linked by a glycyl-glycine bridge, this compound is structurally related to shorter tyrosine-containing dipeptides like glycyl-L-tyrosine, which have been studied as highly soluble tyrosine sources in parenteral nutrition to maintain tyrosine pools and support nitrogen balance . The presence of tyrosine, a precursor to key catecholamines like dopamine and norepinephrine, suggests this peptide may be utilized in studies investigating neurotransmitter precursor availability and metabolism . Furthermore, tyrosine's role as a component of proteins and its involvement in post-translational modifications, such as phosphorylation, positions this peptide as a potential tool for enzymology and signal transduction research . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4O7 B14703148 L-Tyrosylglycylglycyl-L-tyrosine CAS No. 21841-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21841-54-3

Molecular Formula

C22H26N4O7

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H26N4O7/c23-17(9-13-1-5-15(27)6-2-13)21(31)25-11-19(29)24-12-20(30)26-18(22(32)33)10-14-3-7-16(28)8-4-14/h1-8,17-18,27-28H,9-12,23H2,(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t17-,18-/m0/s1

InChI Key

KRSNERDYZXTSTQ-ROUUACIJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Strategies for L Tyrosylglycylglycyl L Tyrosine

Solid-Phase Peptide Synthesis (SPPS) Protocol Optimization

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The process is cyclic, with each cycle consisting of Nα-deprotection, washing, coupling of the next amino acid, and further washing steps. bachem.com Optimization of SPPS protocols is crucial for achieving high purity and yield, especially for sequences prone to aggregation or difficult couplings. gyrosproteintechnologies.com

Strategic Amino Acid Coupling and Protecting Group Considerations

The success of SPPS relies heavily on an orthogonal protection scheme, where different classes of protecting groups can be removed under specific conditions without affecting others. iris-biotech.de For the synthesis of L-Tyrosylglycylglycyl-L-tyrosine, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is most common. iris-biotech.de

The primary considerations involve the protection of the α-amino group of the incoming amino acid and the reactive side chains.

α-Amino Protection: The Fmoc group is standard, prized for its base lability. It is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de

Tyrosine Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions like acylation during coupling. peptide.com A common protecting group is the acid-labile tert-butyl (tBu) ether. peptide.com The use of tBu protection is compatible with the Fmoc strategy, as it remains stable during the basic deprotection of the Fmoc group but is cleaved during the final acidolytic release of the peptide from the resin. iris-biotech.de However, the tert-butyl cation generated during cleavage can reattach to the activated tyrosine ring (alkylation). peptide.comacs.org To minimize this, scavengers are added to the cleavage cocktail. peptide.com For longer syntheses or to further reduce side reactions, more robust protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) may be employed, which offer greater stability to acid. acs.org

Glycine (B1666218) Side-Chain Protection: Glycine is the simplest amino acid and lacks a side chain, thus requiring no protection.

The formation of the amide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, with the choice impacting speed and efficiency. Common combinations include diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. iris-biotech.dersc.org More potent activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also frequently used to ensure high coupling efficiency. gyrosproteintechnologies.com

Table 1: Protecting Groups in the SPPS of this compound (Fmoc/tBu Strategy)

Functional Group Amino Acid Protecting Group Abbreviation Cleavage Condition
α-Amino Group All 9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF
Side Chain Hydroxyl Tyrosine tert-Butyl tBu Strong acid (e.g., TFA)
Side Chain Hydroxyl Tyrosine Benzyl Bzl Strong acid (e.g., HF, TFMSA); partially labile to TFA

Post-Synthetic Purification and Characterization Considerations

Following the final N-terminal Fmoc deprotection, the completed peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail. nih.gov A common mixture is 95% trifluoroacetic acid (TFA), with the remaining 5% composed of scavengers like water and triisopropylsilane (B1312306) (TIS) to capture the reactive carbocations generated from the cleavage of protecting groups like tBu, thereby preventing modification of sensitive residues. rsc.org

The resulting crude peptide is then precipitated with a cold ether, washed, and dried. rsc.org Due to the potential for side reactions and incomplete couplings during SPPS, the crude product is a mixture containing the target peptide along with truncated or deletion sequences. gyrosproteintechnologies.com Therefore, rigorous purification is essential. The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govumn.edu This technique separates the peptide from impurities based on hydrophobicity.

After purification, the identity and purity of this compound are confirmed using analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. umn.edu

Mass Spectrometry (MS): Confirms the correct molecular weight of the synthesized peptide. umn.edu

Amino Acid Analysis (AAA): Verifies the correct amino acid composition and ratio in the peptide. umn.edu

Solution-Phase Peptide Synthesis Approaches for Oligopeptides

While SPPS is highly popular, solution-phase synthesis remains a valuable strategy, especially for large-scale production of shorter peptides. academie-sciences.fr This classical approach involves carrying out all reactions in a homogeneous solution phase, with purification of the intermediate product after each step.

Segment Condensation Techniques and Yield Enhancement

For a tetrapeptide like this compound, a convergent strategy known as segment condensation can be highly effective. nih.gov This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, longer peptide. rsc.org For instance, two dipeptide fragments, such as (1) N-protected Tyrosyl-glycine and (2) C-protected Glycyl-tyrosine, could be synthesized separately and then joined.

This approach offers several advantages:

Easier Purification: The intermediate fragments are smaller and can be more easily purified than the full-length peptide at each step.

A significant challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide fragment. nih.gov This can be minimized by activating the fragment at a C-terminal glycine or proline, or by using specialized coupling reagents and additives like HOBt or HOAt. google.com The depsipeptide technique, where the C-terminal amide bond of a fragment is replaced with an ester linkage, has also been shown to prevent racemization during segment coupling. nih.gov

Table 2: Illustrative Segment Condensation Strategy for this compound

Fragment A Synthesis Fragment B Synthesis Segment Condensation Final Deprotection
1. Couple Fmoc-Gly-OH to resin. 1. Couple Boc-Gly-OH to Tyr-O-Me. 1. Cleave Fragment A from resin to yield Fmoc-Tyr(tBu)-Gly-OH. 1. Remove Boc and Methyl ester protecting groups.
2. Deprotect Fmoc group. 2. Deprotect Boc group. 2. Deprotect Fragment B to yield H-Gly-Tyr(tBu)-O-Me.

Chemo-Enzymatic Synthesis Modalities

Chemo-enzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. internationalscholarsjournals.comnih.gov This hybrid approach can overcome some drawbacks of purely chemical methods, such as racemization and the need for extensive side-chain protection. nih.gov

A typical chemo-enzymatic strategy might involve the chemical synthesis of protected peptide fragments, followed by an enzymatic ligation step to join them. youtube.com Engineered enzymes, such as peptiligases, have been developed to efficiently catalyze the formation of peptide bonds between an N-terminal peptide ester and a C-terminal peptide amine. youtube.com This method is traceless and occurs in aqueous conditions at a near-neutral pH, making it a greener alternative to purely chemical condensation. youtube.com

Enzymatic Approaches to Tyrosine-Containing Peptide Synthesis

Fully enzymatic synthesis offers a highly regio- and stereospecific route to peptides under mild, environmentally friendly conditions. nih.gov This approach utilizes enzymes, typically proteases, to catalyze peptide bond formation. While these enzymes naturally hydrolyze peptide bonds, the reaction equilibrium can be shifted toward synthesis by manipulating reaction conditions, such as using organic solvents to reduce water activity, or by using amino acid esters or amides as acyl donors. sci-hub.se

Chymotrypsin is a particularly relevant enzyme as it exhibits strong specificity for cleaving (and forming) peptide bonds adjacent to the carboxyl group of aromatic amino acids like tyrosine. internationalscholarsjournals.com This makes it a potent catalyst for synthesizing tyrosine-containing peptides. In one study, a protease from Pseudomonas aeruginosa (PST-01) was used to synthesize a precursor of Glycyl-L-tyrosine, achieving a maximum yield of 81.9% in a reaction medium containing 60% dimethylsulfoxide. sci-hub.se

More recent advancements include the development of solid-phase enzymatic peptide synthesis (SPEPS), which immobilizes the N-protected acyl donor on a solid resin before condensation with a nucleophile, catalyzed by an enzyme like carboxypeptidase Y. researchgate.net This strategy combines the benefits of enzymatic catalysis with the simplified purification of solid-phase methods. researchgate.net

Table 3: Enzymes Utilized in Peptide Synthesis

Enzyme Class Specificity Example
Chymotrypsin Serine Protease C-terminus of aromatic amino acids (Tyr, Trp, Phe). internationalscholarsjournals.com
Papain Cysteine Protease Broad specificity, readily available. nih.gov
Thermolysin Metalloprotease N-terminus of hydrophobic amino acids (Leu, Ile, Val, Phe). researchgate.net
Carboxypeptidase Y Serine Carboxypeptidase Broad specificity, used in SPEPS. researchgate.net

Biocatalytic Formation of Peptide Bonds in Aqueous and Non-Aqueous Media

The enzymatic synthesis of peptides, including those containing tyrosine, offers a green and highly specific alternative to traditional chemical methods. Proteases, enzymes that naturally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific conditions. This biocatalytic approach can be conducted in both aqueous and non-aqueous environments, with each medium presenting distinct advantages and challenges.

In aqueous solutions, the thermodynamic equilibrium typically favors peptide bond hydrolysis. To shift the equilibrium towards synthesis, strategies such as product precipitation or the use of high concentrations of starting materials are often employed. While aqueous systems are generally more biocompatible and environmentally friendly, the low solubility of some amino acids, like L-tyrosine (0.4 g/L), can be a significant limitation. sci-hub.se

Non-aqueous media, or aqueous-organic solvent mixtures, can overcome the solubility issue of hydrophobic amino acids. sci-hub.se For instance, the presence of an organic solvent like dimethylsulfoxide (DMSO) can significantly increase the solubility of tyrosine, thereby enhancing the reaction yield. sci-hub.se In such environments, the reduced water activity shifts the thermodynamic equilibrium towards peptide synthesis. sci-hub.se However, a major challenge is the potential for organic solvents to denature the enzyme, leading to a loss of catalytic activity. sci-hub.se Therefore, the selection of a solvent-stable protease is crucial for successful synthesis in non-aqueous media.

An example of this approach is the synthesis of a precursor of Glycyl-L-tyrosine (Gly-Tyr), a dipeptide, using the PST-01 protease from Pseudomonas aeruginosa. sci-hub.se This protease exhibits high stability in the presence of organic solvents. sci-hub.se Research has demonstrated the successful synthesis of carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2) with a maximum equilibrium yield of 81.9% in a medium containing 60% (v/v) DMSO. sci-hub.se This highlights the potential of using organic solvent systems to facilitate the synthesis of tyrosine-containing peptides.

ParameterAqueous MediaNon-Aqueous/Aqueous-Organic Media
Equilibrium Favors hydrolysisFavors synthesis
Amino Acid Solubility Low for hydrophobic amino acids (e.g., L-tyrosine)Higher for hydrophobic amino acids
Enzyme Stability Generally highCan be compromised by organic solvents
Environmental Impact LowPotentially higher due to solvent use
Example Application Synthesis of various peptides with soluble precursorsSynthesis of Gly-Tyr precursor using PST-01 protease in 60% DMSO sci-hub.se

Engineering of Proteases for Specific Tyrosyl-Glycyl Linkages

The specificity of proteases, while a key advantage, can also be a limitation if the desired peptide sequence is not a natural substrate for any known enzyme. To address this, protein engineering techniques, particularly directed evolution, have been employed to alter the substrate specificity of proteases and create novel biocatalysts for specific peptide bond formations. nih.gov

The goal of engineering proteases for specific linkages, such as the tyrosyl-glycyl bond, is to modify the enzyme's active site to preferentially bind and catalyze the reaction between L-tyrosine and glycine. This involves creating large libraries of protease variants through mutagenesis and then screening these libraries for the desired activity. nih.gov

One approach involves mutating amino acid residues in the substrate-binding pockets (sub-sites) of the protease to create a complementary environment for the side chains of the target amino acids. For instance, to create a protease specific for a tyrosyl-glycyl linkage, one might modify the S1' sub-site to favorably accommodate the small, non-polar side chain of glycine and the S1 sub-site to bind the bulky, phenolic side chain of tyrosine.

Furthermore, engineering efforts can focus on shifting the catalytic machinery to favor ligation over hydrolysis. nih.gov This can be achieved by altering key catalytic residues to reduce the rate of the hydrolytic reaction. For example, mutating a catalytic amino acid can drastically decrease the enzyme's natural activity, but in some cases, this activity can be "rescued" by an external small molecule, creating a controllable catalytic system. biorxiv.org

While the engineering of proteases for the specific synthesis of this compound has not been explicitly reported, the principles have been successfully applied to other peptide linkages. For example, trypsin has been engineered into "trypsiligase" with altered substrate specificity. nih.gov These successes suggest that it is feasible to engineer a protease to specifically synthesize the tyrosyl-glycyl and glycyl-glycyl bonds required for the assembly of this compound.

Engineering StrategyDescriptionPotential Application for this compound Synthesis
Directed Evolution Creating and screening large libraries of protease mutants for desired activity. nih.govTo identify protease variants with high specificity and efficiency for forming tyrosyl-glycyl and glycyl-glycyl peptide bonds.
Sub-site Modification Altering the amino acid residues in the substrate-binding pockets to accommodate specific amino acid side chains.Modifying the S1 and S1' sub-sites to preferentially bind L-tyrosine and glycine respectively.
Catalytic Machinery Alteration Modifying key catalytic residues to favor peptide ligation over hydrolysis. nih.govTo create a protease that efficiently synthesizes the tetrapeptide with minimal product degradation.
Cofactor Dependence Engineering Introducing a dependence on a non-natural cofactor for catalytic activity, allowing for precise control of the reaction. biorxiv.orgTo control the step-wise addition of amino acids during the synthesis of the tetrapeptide.

Molecular Interactions and Conformational Dynamics of L Tyrosylglycylglycyl L Tyrosine

Conformational Analysis of the Tetrapeptide in Solution

The conformational landscape of L-Tyrosylglycylglycyl-L-tyrosine in solution is complex, dictated by the rotational freedom of the peptide backbone and the side chains. While direct, comprehensive solution-state NMR studies on this specific tetrapeptide are not extensively documented in the reviewed literature, its conformational tendencies can be inferred from studies on its constituent parts and closely related peptides.

Research on the tripeptide tyrosyl-glycyl-glycine (YGG) using double resonance spectroscopy in the gas phase has shown that as the peptide chain lengthens, the number of stable conformers decreases despite the increase in degrees of freedom. nih.gov For YGG, three distinct conformations were identified, stabilized by hydrogen bonding involving the tyrosine hydroxyl group. nih.gov For the tetrapeptide this compound, the flexible diglycine (Gly-Gly) linker allows the two terminal tyrosine residues significant spatial freedom. This flexibility is a known characteristic of glycine (B1666218) residues in peptides, which can facilitate inter-helical interactions or induce kinks and bends in longer chains. nih.gov

ParameterExpected Influence on this compound ConformationSource
Diglycine Linker High flexibility, allowing for a wide range of phi-psi angles and enabling folded or extended conformations. nih.gov
Terminal Tyrosines Can engage in intramolecular π-stacking or hydrogen bonding, leading to more compact structures. nih.gov
Solvent Polar solvents would favor hydrogen bonding with the peptide backbone and tyrosine hydroxyl groups, influencing the equilibrium between folded and extended states.
pH Changes in pH affect the ionization state of the N-terminal amine, C-terminal carboxyl, and tyrosine phenolic groups, altering electrostatic interactions and conformational preferences.

This table presents expected conformational influences based on general principles and data from related molecules, as direct conformational analysis data for this compound in solution is limited.

Oligopeptide Self-Assembly and Aggregation Phenomena

The self-assembly of peptides is a phenomenon driven by non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. Aromatic amino acids like tyrosine are known to be key drivers of self-assembly, often leading to the formation of ordered nanostructures such as fibrils, ribbons, and hydrogels. nih.govresearchgate.netmdpi.com The this compound peptide, with its two terminal tyrosine residues, possesses the necessary components for such aggregation.

The aromatic rings of the tyrosine side chains can interact through π-stacking, while the peptide backbone can form intermolecular hydrogen bonds, creating β-sheet-like structures. These are common motifs in peptide aggregation and amyloid fibril formation. nih.gov Studies on the self-assembly of tyrosine alone show it can form various structures, including nanoribbons and hydrogels, driven by a combination of hydrophobic interactions, π-stacking, and hydrogen bonds. researchgate.net

The presence of the flexible diglycine spacer in this compound allows the tyrosine residues to orient themselves favorably for intermolecular interactions, potentially leading to the formation of supramolecular polymers. The length of the glycine spacer between two tyrosine residues has been shown to be a critical factor in mediating interactions. For instance, in the context of DNA binding, the Tyr-(Gly)2-Tyr peptide was found to be optimal for stabilizing the DNA double helix, indicating a specific spatial arrangement facilitated by the linker. nih.gov This suggests that the diglycine linker in this compound is not merely a passive spacer but plays a crucial role in defining the geometry of self-assembled structures. Hydrogels formed from tyrosine-containing peptides have been explored for biomedical applications, where the gelation is driven by the self-assembly into a nanofibrous network. nih.govnih.govrsc.org

Investigation of Interactions with Model Biological Interfaces

The interaction of this compound with biological interfaces like cell membranes, proteins, and nucleic acids is of significant interest. These interactions are mediated by the peptide's chemical properties and its conformational flexibility.

While specific studies focusing solely on the interaction of this compound with membrane mimetics are scarce, the behavior of its constituent amino acids provides valuable insights. Tyrosine and tryptophan residues are known to act as interfacial anchors for membrane proteins, positioning themselves at the boundary between the hydrophobic lipid core and the polar headgroup region. nih.govnih.gov The hydroxyl group of tyrosine can form hydrogen bonds with lipid headgroups or water molecules at the interface, while the aromatic ring has favorable interactions with the lipid acyl chains. nih.gov

The ability of peptides to bind to proteins and nucleic acids is fundamental to many biological processes. Tyrosine, in particular, is recognized for its versatility in mediating molecular recognition due to its amphipathic nature, size, and capacity for hydrogen bonding and cation-π interactions. nih.gov

A study investigating the interaction of a series of tyrosyl peptides with the general formula Tyr-(Gly)n-Tyr with calf thymus DNA provided direct evidence of binding for this compound (where n=2). nih.gov The binding was assessed by measuring the change in the thermal melting temperature (ΔTm) of the DNA in the presence of the peptide. The results showed that Tyr-(Gly)2-Tyr caused a significant thermal stabilization of the DNA, suggesting a specific mode of interaction.

PeptideΔTm of Calf Thymus DNA (°C)Implied Interaction
Tyr-(Gly)2-Tyr 10Maximal stabilization, suggesting optimal spacing for interaction with DNA base pairs.
Tyr-Gly-Tyr-Gly-Tyr 6Moderate stabilization.

Data sourced from a study on the interaction of tyrosyl peptides with DNA. nih.gov

The maximal stabilization observed with the Tyr-(Gly)2-Tyr peptide suggests that the diglycine spacer allows the two tyrosine residues to be separated by a distance that corresponds to approximately three DNA base pairs, facilitating intercalation or groove binding. nih.gov The study also noted that introducing electron-withdrawing groups onto the tyrosyl sidechains nearly eliminated the stabilizing effect, highlighting the importance of the electron-rich nature of the tyrosine ring for the interaction. nih.gov

Regarding protein interactions, while specific studies on this compound are limited, the general principles of tyrosine-mediated binding are well-established. nih.gov The rigid yet versatile nature of the tyrosine side chain allows it to fit into binding pockets and form multiple non-covalent contacts, contributing to both high affinity and specificity. nih.gov

Redox Chemistry and Electron Transfer Potential of Tyrosyl Moieties

The phenolic side chain of tyrosine is redox-active and can participate in electron transfer reactions, a role it plays in numerous enzymes. nih.govumich.edu The oxidation of a tyrosine residue forms a neutral tyrosyl radical (TyrO•), a critical intermediate in processes like DNA synthesis and photosynthesis. nih.gov This oxidation is often coupled with the transfer of a proton from the phenolic hydroxyl group, a process known as proton-coupled electron transfer (PCET). nih.gov

The this compound peptide contains two such redox-active moieties. The redox potential of a tyrosine residue can be significantly modulated by its local environment within a peptide or protein. nih.gov Factors such as the proximity of proton acceptors, the local dielectric constant, and hydrogen bonding all influence the ease of oxidation.

In this compound, the two tyrosyl groups could potentially engage in intramolecular electron transfer, with one acting as an electron donor and the other, in a radical state, as an acceptor. The flexible diglycine linker would influence the rate of such a transfer by controlling the distance and relative orientation between the two aromatic rings. Studies on other short peptides have demonstrated that electron transfer can occur between tyrosine and other residues, and the rates are distance-dependent. nih.govrsc.org For instance, in a His-Glu-Tyr-Gly peptide, electron transfer from a tyrosine residue to a histidine radical was observed. nih.gov The presence of two tyrosine residues in this compound raises the possibility of its involvement in multi-step electron transfer processes or acting as a redox-active scaffold. umich.edu

The fundamental mechanisms of tyrosine oxidation include:

Stepwise oxidation followed by deprotonation.

Stepwise deprotonation followed by oxidation.

Concerted transfer of a proton and an electron (H•). nih.gov

In a protein or peptide context, the concerted mechanism is often implicated. nih.gov The two tyrosyl moieties in this compound provide a model system for studying how the peptide backbone and neighboring residues influence these fundamental redox processes.

Enzymatic Processing and Biotransformation Pathways of L Tyrosylglycylglycyl L Tyrosine

Susceptibility to Endogenous Peptidases and Proteases

Endogenous peptidases and proteases are enzymes that catalyze the breakdown of peptides and proteins into smaller fragments or individual amino acids. The structure of L-Tyrosylglycylglycyl-L-tyrosine (Tyr-Gly-Gly-Tyr) makes it a potential substrate for several classes of these enzymes.

The peptide bonds within this compound can be hydrolyzed by various peptidases. The specific products depend on the type of enzyme. For instance, endopeptidases cleave within the peptide chain, while exopeptidases remove amino acids from the ends.

Aminopeptidases would cleave the peptide bond between the N-terminal Tyrosine (Tyr1) and the adjacent Glycine (B1666218), releasing free Tyrosine.

Carboxypeptidases , such as Carboxypeptidase A, have a preference for cleaving C-terminal amino acids with hydrophobic side chains, like tyrosine. nih.gov This would result in the release of the C-terminal Tyrosine (Tyr4).

Endopeptidases like chymotrypsin, which preferentially cleaves at the C-terminal side of aromatic amino acids (Tyrosine, Phenylalanine, Tryptophan), could potentially cleave the bond between the N-terminal Tyrosine and the adjacent Glycine.

Dipeptidyl peptidases could cleave the tetrapeptide into two dipeptide fragments: L-Tyrosylglycine and Glycyl-L-tyrosine.

The table below outlines the potential cleavage sites and the resulting proteolytic products from the action of these enzymes on this compound.

Enzyme ClassPotential Cleavage Site (Bond)Potential Proteolytic Products
AminopeptidaseTyr¹ - Gly²L-Tyrosine, Glycylglycyl-L-tyrosine
Carboxypeptidase AGly³ - Tyr⁴L-Tyrosylglycylglycine, L-Tyrosine
Endopeptidase (e.g., Chymotrypsin-like)Tyr¹ - Gly²L-Tyrosine, Glycylglycyl-L-tyrosine
Dipeptidyl PeptidaseGly² - Gly³L-Tyrosylglycine, Glycyl-L-tyrosine

This table represents potential outcomes based on known enzyme specificities. The actual products in a biological system would depend on the specific enzymes present and reaction conditions.

The efficiency of enzymatic hydrolysis is described by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m indicates the substrate concentration at which the reaction rate is half of its maximum, reflecting the enzyme's affinity for the substrate. The k_cat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

While specific kinetic data for the hydrolysis of this compound is not available, studies on similar dipeptides, such as Glycyl-L-tyrosine, provide insight into the potential kinetics. For example, the hydrolysis of Glycyl-L-tyrosine by Carboxypeptidase A is known to be relatively slow. nih.gov The pH of the environment can also significantly influence the reaction, as it can alter the ionization state of the peptide and the active site residues of the enzyme. nih.gov

The following table presents illustrative kinetic data for the Carboxypeptidase A-catalyzed hydrolysis of the related dipeptide Glycyl-L-tyrosine to demonstrate these parameters.

SubstrateEnzymek_cat (min⁻¹)Experimental Free Energy Barrier (kcal/mol)
Glycyl-L-tyrosineCarboxypeptidase A0.919.9

Data sourced from a study on Glycyl-L-tyrosine and is for illustrative purposes only. nih.gov

Investigation of Post-Translational-Like Modifications on Tyrosine Residues within Peptides

Post-translational modifications (PTMs) are crucial for regulating the structure and function of proteins and can also occur on smaller peptides. researchgate.net The phenolic side chains of the two tyrosine residues in this compound are primary targets for several important modifications. nih.gov These alterations can change the peptide's physicochemical properties, including its charge, hydrophilicity, and conformation. nih.govnih.gov

Tyrosine phosphorylation is the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue, a reaction catalyzed by enzymes called tyrosine kinases. wikipedia.org This modification introduces a significant negative charge and can dramatically alter a peptide's interactions and signaling capabilities. youtube.com In the context of this compound, both the N-terminal (Tyr1) and C-terminal (Tyr4) residues are potential phosphorylation sites.

The phosphorylation can occur at one or both tyrosine residues, leading to different phosphorylated states of the tetrapeptide. This process is reversible, with protein tyrosine phosphatases (PTPs) catalyzing the removal of the phosphate group. nih.gov

Modification StatePotential Site(s) of PhosphorylationResulting Compound
Mono-phosphorylatedN-Terminal Tyrosine (Tyr¹)L-Phosphotyrosylglycylglycyl-L-tyrosine
Mono-phosphorylatedC-Terminal Tyrosine (Tyr⁴)L-Tyrosylglycylglycyl-L-phosphotyrosine
Di-phosphorylatedBoth Tyr¹ and Tyr⁴L-Phosphotyrosylglycylglycyl-L-phosphotyrosine

This table illustrates the possible phosphorylation patterns on the tetrapeptide.

Tyrosine sulfation is another key post-translational modification where a sulfate (B86663) group is added to the hydroxyl group of a tyrosine residue. wikipedia.org This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs) within the Golgi apparatus. wikipedia.orgnih.gov Similar to phosphorylation, sulfation adds a negative charge to the tyrosine residue, influencing protein-protein interactions. wikipedia.org Tyrosine sulfation is generally considered an irreversible modification. nih.gov

Both tyrosine residues in the this compound sequence are potential substrates for sulfation. The presence of multiple tyrosine residues can sometimes lead to incomplete sulfation at each site, resulting in a mix of differently sulfated forms. monash.edu

Modification StatePotential Site(s) of SulfationResulting Compound
Mono-sulfatedN-Terminal Tyrosine (Tyr¹)L-Sulfotyrosylglycylglycyl-L-tyrosine
Mono-sulfatedC-Terminal Tyrosine (Tyr⁴)L-Tyrosylglycylglycyl-L-sulfotyrosine
Di-sulfatedBoth Tyr¹ and Tyr⁴L-Sulfotyrosylglycylglycyl-L-sulfotyrosine

This table illustrates the possible sulfation patterns on the tetrapeptide.

Tyrosine residues are susceptible to oxidative damage from reactive oxygen species and halogenation, particularly under conditions of oxidative stress. aston.ac.uknih.gov These modifications can significantly alter the structure and function of a peptide. nih.gov

Oxidative Modifications: Oxidation can lead to the formation of 3,4-dihydroxyphenylalanine (DOPA) or cross-linked dityrosine, which can induce conformational changes or aggregation. nih.govresearchgate.net Another common modification is the formation of 3-nitrotyrosine (B3424624) in the presence of reactive nitrogen species. researchgate.netnih.gov

These modifications are often associated with pathological processes and can serve as markers of oxidative damage. nih.gov

Modification TypeSpecific ModificationPotential Impact on Peptide Structure and Properties
OxidationDityrosine formationInduces cross-linking, potentially leading to aggregation. nih.gov
Nitration3-NitrotyrosineAdds a bulky, electron-withdrawing group, altering electronic properties and potential for hydrogen bonding. researchgate.net
Halogenation3-ChlorotyrosineIncreases the molecular volume and acidity (lowers pKa) of the phenolic group; perturbs local conformation. nih.gov
Halogenation3,5-DibromotyrosineFurther increases steric bulk and alters hydrophobicity, potentially stabilizing specific conformations through halogen bonding. nih.govnih.gov

This table summarizes key modifications and their general effects on peptide structure based on studies of tyrosine in various contexts. nih.govnih.govresearchgate.netnih.gov

Cellular Engagement and Subcellular Localization Studies of L Tyrosylglycylglycyl L Tyrosine General Peptide Research

Mechanisms of Cellular Permeation and Uptake

The entry of peptides into a cell is a critical first step that dictates their biological activity. For a small peptide like L-Tyrosylglycylglycyl-L-tyrosine, several potential mechanisms of cellular permeation exist. These include transport via peptide transporters, endocytic pathways, or extracellular hydrolysis followed by the uptake of constituent amino acids.

Studies on related, smaller peptides provide valuable insights. For instance, dipeptides containing tyrosine are often used in cell culture media to overcome the poor solubility of free L-tyrosine, indicating they are readily utilized by cells. ajinomotocellistkorea.com Research on tyrosine-chlorambucil conjugates has demonstrated that linking a molecule to L-tyrosine can facilitate its entry into cancer cells through the L-type amino acid transporter 1 (LAT1), which is often overexpressed in such cells. nih.gov This suggests that the tyrosine residues in this compound could potentially interact with amino acid transporters.

However, studies on dipeptides like glycyl-L-tyrosine administered intravenously show they are cleared from plasma very rapidly, with a half-life of only a few minutes. nih.gov This rapid clearance is accompanied by an equimolar increase in the constituent amino acids, indicating swift hydrolysis by peptidases in the blood or at the cell surface. nih.gov In one study involving parenteral administration of glycyl-L-tyrosine to rats, the intact dipeptide was not detectable in plasma or organ samples, suggesting nearly complete utilization or elimination. nih.gov This evidence strongly suggests that a primary mechanism for the cellular availability of the components of this compound is likely its extracellular breakdown into smaller peptides and its constituent amino acids—glycine (B1666218) and L-tyrosine—which are then transported into the cell via their respective amino acid transporters.

Intracellular Distribution and Compartmentalization

Once a molecule crosses the cell membrane, its distribution within the subcellular compartments determines its functional impact. As direct tracking studies for this compound have not been conducted, its localization must be inferred from general principles and the behavior of its components.

If the tetrapeptide were to enter the cell intact, its destination would be governed by its physicochemical properties and any potential signaling sequences. The default location for a newly synthesized protein or peptide is the cytoplasm. youtube.com Further targeting to organelles like the mitochondria, nucleus, or endoplasmic reticulum typically requires specific amino acid signal sequences, which are not apparent in the this compound structure. youtube.com General prediction models for subcellular localization use features like amino acid composition and hydrophobicity to determine likely compartments. youtube.com

Given the high probability of extracellular and cell-surface hydrolysis, it is more likely that the intracellular distribution would reflect that of its constituent amino acids, L-tyrosine and glycine. L-tyrosine is known to be incorporated into proteins during synthesis in the cytoplasm and is also found in mitochondria. nih.gov It serves as a precursor for neurotransmitters within specific vesicles and for hormones in endocrine cells. nih.gov Glycine is also a proteinogenic amino acid found throughout the cytoplasm. Therefore, the most probable fate of this compound is its breakdown, leading to an increased intracellular pool of L-tyrosine and glycine, which would then be distributed according to the cell's metabolic needs.

Modulation of Model Cellular Processes (Non-Clinical Focus)

The effect of a peptide on cell viability and growth is a fundamental measure of its biological activity. L-tyrosine, a component of the tetrapeptide, is an essential amino acid for cell growth and is a standard component of many cell culture media, including MEM, DMEM, and RPMI. sigmaaldrich.com Its presence is crucial for protein synthesis and other vital functions.

However, the effects of related peptides and high concentrations of tyrosine itself can be complex. In one study, the addition of the dipeptide L-prolyl-L-tyrosine to Chinese Hamster Ovary (CHO) cell cultures resulted in a significant reduction in viable cell density compared to controls. nih.gov In contrast, another study using 3-amino-L-tyrosine, a tyrosine analog, found it caused a significant reduction in cell viability and proliferation in HL-60 cells, which have high peroxidase activity, while having little effect on other cell lines. nih.gov This highlights that the cellular context and the specific peptide structure are critical. The impact of this compound on cell viability would likely depend on its rate of hydrolysis and the resulting intracellular concentration of free L-tyrosine, which could be beneficial or detrimental depending on the cell type and culture conditions. sigmaaldrich.comnih.gov

Table 1: Effects of Tyrosine and Related Peptides on Cell Viability in Research Models

Compound Cell Line Observed Effect Reference
L-prolyl-L-tyrosine CHO BIBH1 Significantly reduced viable cell density. nih.gov
Glycyl-L-tyrosine CHO BIBH1 Did not significantly alter cell growth. nih.gov
3-amino-L-tyrosine HL-60 Reduced proliferation by 80% and decreased viability to 1-3% at 400 µg/ml. nih.gov
3-amino-L-tyrosine K562 No significant change in viability. nih.gov
L-tyrosine General Considered an important amino acid for cell growth and viability. sigmaaldrich.com sigmaaldrich.com
L-tyrosine-loaded Nanoparticles B16F10 (Melanoma) Did not exhibit cytotoxic properties on their own. nih.gov

This table presents data on related compounds to infer potential effects of this compound.

Interaction with Intracellular Signaling Components

The tyrosine residues within the this compound sequence are of significant interest due to the central role of tyrosine in cellular signaling. The reversible phosphorylation of tyrosine residues on proteins by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) is a fundamental mechanism controlling a vast array of cellular processes, including proliferation, differentiation, migration, and inflammation. nih.gov

Upon hydrolysis of the tetrapeptide, the released L-tyrosine would contribute to the intracellular pool available for protein synthesis. This increases the number of tyrosine residues in newly synthesized proteins that can be phosphorylated by kinases like Src-family kinases (SFKs) or receptor tyrosine kinases (RTKs) such as the PDGF receptor. nih.gov This phosphorylation creates docking sites for other signaling proteins, initiating downstream cascades like the MAPK pathway. nih.govdovepress.com Furthermore, free L-tyrosine is the rate-limiting precursor for the synthesis of catecholamine signaling molecules, such as dopamine (B1211576) and norepinephrine. nih.gov Studies have shown that increasing L-tyrosine availability can elevate catecholamine levels and metabolism in brain regions like the prefrontal cortex and striatum. nih.gov Therefore, the primary interaction of this compound with signaling components is expected to be indirect, occurring after its breakdown to free L-tyrosine, which then serves as a substrate for protein kinases and a precursor for other signaling molecules. nih.govnih.gov

Metabolite Profiling and Degradation Products within Cellular Milieu

Understanding the metabolic fate of this compound is essential to fully grasp its cellular impact. The primary degradation pathway for this peptide is expected to be enzymatic hydrolysis of its peptide bonds. This process would release its constituent amino acids.

Expected Degradation Products:

Initial Hydrolysis: The tetrapeptide would be broken down by peptidases into smaller peptide fragments and ultimately into its fundamental components: two molecules of L-tyrosine and two molecules of glycine. Studies on similar dipeptides confirm that this hydrolysis is rapid and quantitative. nih.gov

L-Tyrosine Metabolism: Once released, L-tyrosine enters several major metabolic pathways: nih.gov

Protein Synthesis: Incorporation into new proteins. sigmaaldrich.com

Catecholamine Synthesis: Conversion to L-DOPA and then to dopamine, norepinephrine, and epinephrine. nih.gov

Thyroid Hormone Synthesis: Used in the production of thyroxine and triiodothyronine. nih.govnih.gov

Melanin (B1238610) Synthesis: Serves as a precursor for melanin pigments. nih.gov

Catabolism: Degradation via tyrosine transaminase to p-hydroxyphenylpyruvate, which is further broken down into fumarate (B1241708) and acetoacetate, allowing it to enter the citric acid cycle for energy production. nih.govnih.gov

Glycine Metabolism: Glycine is a versatile amino acid involved in the synthesis of proteins, purines, and other important biomolecules.

The study of how cells process peptides and metabolites is a complex field known as metabolomics and peptidomics. nih.gov A full metabolite profile of cells exposed to this compound would likely show a time-dependent decrease in the tetrapeptide concentration and a corresponding increase in the levels of L-tyrosine, glycine, and their subsequent metabolic products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-tyrosine
Glycine
L-prolyl-L-tyrosine
Glycyl-L-tyrosine
3-amino-L-tyrosine
L-DOPA
Dopamine
Norepinephrine
Epinephrine
p-hydroxyphenylpyruvate
Fumarate
Acetoacetate

Advanced Spectroscopic and Chromatographic Characterization of L Tyrosylglycylglycyl L Tyrosine

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of L-Tyrosylglycylglycyl-L-tyrosine, confirming its elemental composition and identifying potential impurities. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide the accuracy required for this analysis.

The theoretical monoisotopic mass of this compound (C₂₂H₂₆N₄O₇) is 458.1799 Da. HRMS analysis is expected to yield an experimental mass-to-charge ratio (m/z) that is within a few parts per million (ppm) of this theoretical value, unequivocally confirming the molecular identity of the peptide. For instance, analysis of the related amino acid L-tyrosine by LC-ESI-QQ mass spectrometry shows a precursor ion at [M+H]+. massbank.eu Similarly, for this compound, protonated molecules [M+H]⁺, as well as sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts, are commonly observed.

Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for sequencing the peptide and identifying impurities. researchgate.net Fragmentation of the precursor ion typically occurs at the peptide bonds, generating a series of b- and y-ions. The detection of a complete series of these fragment ions confirms the amino acid sequence (Tyr-Gly-Gly-Tyr). Impurity profiling by HRMS can detect the presence of deletion sequences (e.g., Tyr-Gly-Tyr), insertion sequences, or peptides with protecting groups that were not successfully removed during synthesis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺C₂₂H₂₇N₄O₇⁺459.1878
[M+Na]⁺C₂₂H₂₆N₄O₇Na⁺481.1697
[M+K]⁺C₂₂H₂₆N₄O₇K⁺497.1437

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the primary and secondary structure of this compound at the atomic level. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as COSY, TOCSY, and HSQC, are employed for complete spectral assignment. nih.gov

The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the two tyrosine residues, the α-protons of each amino acid, and the methylene (B1212753) protons of the glycine (B1666218) residues. The chemical shifts of these protons are sensitive to their local chemical environment and the peptide's conformation. For example, the aromatic protons of tyrosine typically appear in the 6.5-7.5 ppm range. hmdb.ca

The ¹³C NMR spectrum provides information on all carbon atoms in the peptide. The carbonyl carbons of the peptide bonds resonate in the 170-180 ppm region, while the α-carbons appear between 50-60 ppm. bmrb.io The aromatic carbons of the tyrosine residues will have characteristic shifts in the 115-160 ppm range.

2D NMR experiments are essential for assigning the complex spectra of peptides. COSY and TOCSY experiments reveal proton-proton correlations within the same amino acid residue, while NOESY experiments can identify through-space correlations between protons of different residues, providing insights into the peptide's secondary structure and folding.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeExpected Chemical Shift (ppm)
Tyrosine Aromatic (C₆H₄)6.7 - 7.2
Tyrosine α-H4.0 - 4.5
Tyrosine β-CH₂2.8 - 3.2
Glycine α-CH₂3.5 - 4.0
Amide (NH)7.5 - 8.5

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure of peptides and proteins in solution. researchgate.net The CD spectrum of this compound is influenced by the peptide backbone conformation and the presence of the two aromatic tyrosine chromophores. youtube.com

The far-UV CD spectrum (190-250 nm) provides information about the peptide backbone conformation. A random coil conformation, which is likely for a short, flexible peptide like this, would be characterized by a strong negative band near 200 nm. nih.gov The presence of any regular secondary structure, such as β-turns, would introduce characteristic changes to the spectrum.

The near-UV CD spectrum (250-320 nm) is dominated by the contributions from the tyrosine side chains. acs.org The interactions between the two tyrosine residues can give rise to distinct CD signals, providing information about their relative spatial orientation. Changes in the CD spectrum upon variations in solvent conditions, pH, or temperature can be used to monitor conformational changes and the stability of the peptide's structure. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purity analysis of synthetic peptides. hplc.euharvardapparatus.com The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. nih.gov

A typical RP-HPLC method for this compound would involve a gradient elution using a mobile phase system consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The peptide is injected onto the column in a low concentration of organic solvent and eluted by gradually increasing the organic solvent concentration. The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Table 3: Typical RP-HPLC Parameters for Peptide Analysis

ParameterCondition
ColumnC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 65% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm

Size-exclusion chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius. lcms.cznih.gov It is a valuable tool for determining the aggregation state of this compound. nih.gov The peptide is passed through a column packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and elute earlier, while smaller molecules, like the monomeric peptide, can enter the pores and have a longer retention time. technosaurus.co.jp

By comparing the elution volume of the peptide with that of a set of molecular weight standards, the apparent molecular weight and the presence of any oligomeric species can be determined. waters.com This is crucial for ensuring that the peptide exists in its desired monomeric state under specific solution conditions.

Computational Chemistry and Molecular Simulation Approaches for L Tyrosylglycylglycyl L Tyrosine

Molecular Docking Simulations for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of L-Tyrosylglycylglycyl-L-tyrosine, docking simulations can be employed to identify potential protein targets and elucidate the specific interactions that stabilize the peptide-protein complex.

The process involves computationally placing the flexible peptide into the binding site of a rigid or flexible receptor. Scoring functions are then used to estimate the binding affinity for different poses, ranking them to identify the most likely binding mode. Key interactions that are often assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For tyrosine-containing peptides, the aromatic side chains can participate in π-π stacking or cation-π interactions, which are critical for molecular recognition.

While specific docking studies on this compound are not prominent in the literature, research on similar peptides provides a framework for how such studies would be conducted. For instance, molecular docking has been used to clarify the inhibitory mechanism of collagen-derived peptides on tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net These studies revealed that hydrogen bonds and van der Waals forces were crucial for the interaction between the peptides and the enzyme. researchgate.net A similar approach for this compound would involve docking it against a library of potential protein targets to hypothesize its biological function.

Table 1: Key Parameters in Molecular Docking Simulations

Parameter Description Relevance to this compound
Receptor Structure Three-dimensional coordinates of the target protein, typically from X-ray crystallography or NMR spectroscopy. The choice of receptor would depend on the hypothesized function of the tetrapeptide.
Ligand Flexibility The conformational freedom of the peptide is sampled to find the optimal binding pose. The multiple rotatable bonds in this compound require robust conformational sampling.
Scoring Function An algorithm that estimates the binding free energy of the docked pose. Accurately predicting the binding affinity is crucial for ranking potential biological targets.

| Binding Site Definition | The region on the receptor where the peptide is expected to bind. | This can be determined from experimental data on related molecules or through blind docking approaches. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, allowing for the exploration of the conformational landscape of peptides like this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the peptide folds, flexes, and interacts with its environment.

For a flexible oligopeptide, MD simulations can identify stable conformations, transition pathways between different states, and the influence of solvent on its structure. Studies on other tyrosine-containing peptides have demonstrated the power of this technique. For example, MD simulations of a dityrosine-containing peptide showed that the side chain rotamers were stable on the fluorescence timescale, a finding that was critical for interpreting experimental fluorescence data. nih.govcolab.ws In another study, coarse-grained MD simulations were used to investigate the self-assembly processes of tetrapeptides containing tyrosine and phenylalanine, highlighting how peptide concentration and solvent polarity affect the formation of nanostructures. synthical.com

These simulations can track various structural parameters over time, such as the Root Mean Square Deviation (RMSD) to monitor structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to assess the compactness of the peptide. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations of Tyrosine-Containing Peptides

Finding Significance Reference
Side chain rotamer stability in a dityrosine-containing peptide is dependent on the simulation conditions (in vacuo vs. explicit solvent). Highlights the importance of accurately modeling the solvent environment for realistic conformational analysis. nih.gov
The self-assembly of aromatic amino acids like tyrosine can be simulated to understand the formation of larger aggregates. Provides molecular-level insight into processes relevant to biomaterials and disease. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. arxiv.org These methods can provide highly accurate information on properties that are difficult to measure experimentally, such as charge distribution, molecular orbital energies, and reaction energy barriers. cuni.cznih.gov

For this compound, QC methods like Density Functional Theory (DFT) or semi-empirical methods such as GFN2-xTB can be used to optimize its geometry and calculate its electronic properties. acs.org Such calculations can predict the most stable conformation in the gas phase and how intramolecular hydrogen bonds contribute to this stability. cuni.cz For instance, hydrogen bonds involving the peptide backbone (N-H...O=C) and the tyrosine side chains (OH...O=C) would be critical in determining the peptide's preferred shape. cuni.cz

Furthermore, QC calculations can predict reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. This information is valuable for predicting how this compound might interact with other molecules or participate in chemical reactions. While computationally intensive, these methods offer a fundamental understanding of the peptide's intrinsic chemical nature. nih.gov

Table 3: Applications of Quantum Chemical Calculations to Peptides

Application Description Relevance to this compound
Geometry Optimization Finding the lowest energy, most stable three-dimensional structure of the molecule. Predicts the intrinsic, preferred conformation of the tetrapeptide.
Energy Calculations Determining relative energies of different conformers or the energy of reaction pathways. nih.gov Helps to understand conformational preferences and potential chemical transformations.
Electronic Property Prediction Calculating properties like dipole moment, polarizability, and molecular orbital energies. Provides insight into the peptide's reactivity and interaction with electromagnetic fields.

| Spectra Simulation | Predicting spectroscopic properties like vibrational or electronic spectra. | Can aid in the interpretation of experimental spectroscopic data. |

De Novo Design Principles for Related Tyrosine-Containing Oligopeptides

De novo peptide design involves the creation of novel peptide sequences with specific, predetermined functions. Computational approaches are central to this field, enabling the design of peptides that can, for example, bind to specific protein targets or act as molecular switches. nih.govnih.govresearchgate.net

The principles of de novo design can be applied to create analogues of this compound with enhanced or entirely new functionalities. A common strategy involves designing peptides where a function, such as protein-protein binding, is controlled by post-translational modification, like the phosphorylation of tyrosine residues. nih.govnih.gov In one such design, a "latch" helix containing multiple tyrosine sites regulates the accessibility of a binding motif; phosphorylation by a kinase causes the latch to release, activating the binding function. nih.gov

The design process often starts by identifying a unique surface on a target protein. rsc.org Computational methods are then used to generate and screen peptide backbones that are geometrically and physicochemically complementary to this target surface. rsc.org By strategically placing tyrosine residues, designers can create peptides that act as substrates for specific kinases, thereby integrating the designed peptide into cellular signaling pathways. nih.govnih.gov This approach has been used to create protein switches that are reversible and functional both in vitro and within cells. nih.govresearchgate.net

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
Glycyl-L-tyrosine nih.govmedchemexpress.comthermofisher.com
Glycylglycyl-L-tyrosine nih.gov
L-tyrosine guidetopharmacology.orgnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Proteomics and Metabolomics for Comprehensive Understanding

To fully elucidate the biological impact of L-Tyrosylglycylglycyl-L-tyrosine, future research must move beyond targeted assays and embrace a systems-biology approach. The integration of proteomics and metabolomics offers a powerful strategy to capture a comprehensive snapshot of the molecular changes induced by this tetrapeptide within a biological system. nih.govacs.orgnih.gov This dual-omics approach allows researchers to simultaneously observe the cellular machinery (proteins) and the end-products of cellular processes (metabolites), providing a more holistic understanding of the peptide's mechanism of action. nih.govnih.gov

Proteomics, often utilizing mass spectrometry-based techniques, can identify which proteins and cellular pathways are directly or indirectly affected by the administration of this compound. youtube.com This could reveal, for instance, upregulation of specific enzymes involved in a therapeutic pathway or downregulation of proteins associated with a disease state. nih.gov Complementarily, metabolomics analyzes the global profile of small-molecule metabolites, offering insights into shifts in metabolic pathways such as energy production, amino acid metabolism, or lipid synthesis. nih.govnih.gov An integrated analysis could reveal, for example, that an observed change in a metabolic pathway (via metabolomics) is directly correlated with the altered expression of a specific enzyme (via proteomics) responsible for that pathway. acs.org

This integrated strategy has proven effective in diverse fields, from identifying biomarkers for obesity to understanding the mechanisms of traditional medicines and the metabolic phenotypes of genetically modified organisms. nih.govacs.orgnih.gov Applying it to this compound would enable the construction of detailed molecular networks, mapping how the peptide's presence translates into functional changes at the cellular and organismal level.

Table 1: Application of Omics Technologies to Peptide Analysis

Technology Application to this compound Research Expected Insights
Proteomics Identification and quantification of proteins in cells or tissues after peptide administration. youtube.com Elucidation of protein interaction partners, affected signaling pathways, and cellular machinery. nih.gov
Metabolomics Profiling of endogenous small-molecule metabolites following peptide exposure. nih.gov Understanding of shifts in metabolic networks and biochemical activity. nih.gov

| Integrated Multi-Omics Analysis | Computational integration of proteomic and metabolomic datasets. qiagenbioinformatics.com | Comprehensive view of the peptide's mechanism of action and its systemic biological effects. |

Exploration of Novel Bioconjugation Strategies for Functionalization

The presence of two tyrosine residues makes this compound an excellent candidate for chemical modification and functionalization through bioconjugation. nih.govnih.gov The phenolic side chain of tyrosine is a versatile chemical handle that can be targeted by a growing number of selective modification strategies, offering a robust alternative to more traditional cysteine or lysine-based methods. nih.govrsc.org Future research will undoubtedly focus on applying these novel strategies to create derivatives of the tetrapeptide with tailored properties.

Recent advances have produced a diverse toolkit for tyrosine modification, many of which could be applied to this compound:

Diazonium Salts: Stable diazonium reagents can selectively modify tyrosine residues under physiological conditions (e.g., pH 8), allowing for the attachment of various functional groups, including those used for bioorthogonal "click" chemistry. nih.gov

Hypervalent Iodine Reagents: Ethynylbenziodoxolones (EBX) react selectively with tyrosine to form stable conjugates. rsc.org This method is notable for its high functional group tolerance, making it suitable for complex peptides. rsc.orgnih.gov

Mannich-type Reactions: This three-component reaction allows for the formation of a new carbon-carbon bond on the tyrosine ring, enabling the potential to add two different functional groups simultaneously. nih.gov

Organometallic Approaches: Transition metal complexes, such as those involving Rhodium(III), can catalyze the modification of tyrosine, opening avenues for novel bond formations. nih.gov

Enzymatic Oxidation: The enzyme tyrosinase can oxidize a tyrosine residue to a reactive ortho-quinone, which can then be coupled with other molecules, such as those containing a thiol group. acs.org

The dual tyrosine residues in this compound present a unique opportunity for creating bifunctional or multifunctional constructs. Researchers could explore stoichiometric control to achieve either mono- or di-conjugation, attaching different molecules to each end of the peptide. acs.org This could lead to the development of molecular probes, targeted drug delivery vehicles, or novel biomaterials where the tetrapeptide acts as a central scaffold. nih.gov

Table 2: Selected Bioconjugation Strategies for Tyrosine Residues

Method Reagent/Catalyst Key Features Potential Application for Tyr-Gly-Gly-Tyr
Diazonium Coupling 4-Formylbenzene diazonium hexafluorophosphate Bench-stable reagent; reaction at physiological pH. nih.gov Attachment of imaging agents or click chemistry handles.
Hypervalent Iodine Chemistry Ethynylbenziodoxolones (EBX) High chemoselectivity and functional group tolerance. rsc.org Creating stable, functionalized peptide platforms.
Mannich-type Reaction Substituted aniline (B41778) and an aldehyde Forms C-C bonds; potential for dual functionalization. nih.gov Introduction of complex small molecules or peptides.

Development of Microfluidic Platforms for High-Throughput Peptide Analysis

The analysis, synthesis, and screening of peptides like this compound are set to be revolutionized by microfluidic technologies. nih.gov These "lab-on-a-chip" systems offer significant advantages in terms of speed, automation, and reduced consumption of reagents and samples. nih.govlcsciences.com Future research will leverage microfluidics for high-throughput investigations that are impractical with conventional benchtop methods.

Microfluidic platforms can be applied across the entire research and development pipeline for this tetrapeptide:

Automated Synthesis: Microfluidic synthesizers can perform solid-phase peptide synthesis in a continuous-flow manner, drastically reducing the time required to create this compound and its analogues from days to hours. rsc.org The µParaflo® technology, for example, enables massively parallel synthesis on a microchip. lcsciences.com

High-Throughput Screening: Droplet microfluidics allows for millions of individual experiments to be performed in picoliter-sized aqueous droplets. rsc.org This technology could be used to screen vast libraries of this compound variants for specific functions, such as binding affinity to a target protein or inhibitory activity against an enzyme. rsc.orgrsc.org

Single-Cell Analysis: Microfluidic devices can isolate and analyze thousands of individual cells, providing unprecedented insight into the heterogeneity of cellular responses. nih.govufluidix.com This would be invaluable for studying the uptake and intracellular distribution of functionalized this compound, revealing how different cells within a population respond to the peptide. nih.gov

Affinity and Kinetic Analysis: Microfluidic systems can be designed to perform complex biochemical assays, such as determining the binding affinity of the tetrapeptide to a target molecule under various conditions (e.g., different pH levels) simultaneously on a single chip. nih.gov

By enabling massively parallel experimentation at the microscale, these platforms will accelerate the discovery of new properties and applications for this compound and its derivatives.

Table 3: Microfluidic Applications in Peptide Research

Microfluidic Technique Principle Relevance to this compound
Automated Peptide Synthesis Solid-phase synthesis in continuous-flow microreactors. rsc.org Rapid synthesis of the tetrapeptide and a library of its analogues for screening.
Droplet Microfluidics Encapsulation of single cells or reactions in picoliter droplets. rsc.org High-throughput screening for functional variants and analysis of peptide uptake. nih.gov
Integrated Affinity Screening Parallel chambers for testing binding against targets under multiple conditions. nih.gov Efficiently determining binding partners and optimal interaction conditions.

| Mother-Machine Devices | Trapping and long-term observation of single cells in micro-wells. ufluidix.com | Detailed study of the peptide's effect on cellular phenotypes over time. |

Predictive Modeling of Peptide-Protein Interactions for Drug Discovery Scaffolding

The structure of this compound makes it an intriguing molecular scaffold—a core structure upon which more complex and targeted therapeutic agents can be built. researchgate.netnih.gov The future of developing this peptide for therapeutic purposes lies heavily in the realm of computational and predictive modeling, which can guide rational design and minimize costly, time-consuming experimental screening. mdpi.comnih.gov

Computational methods are essential for exploring the vast chemical and conformational space available to a peptide. nih.gov For this compound, these approaches can:

Predict Peptide-Protein Interactions (PepPIs): Identifying how a peptide interacts with proteins is crucial for understanding its biological function. oup.com Advanced deep learning models, such as TPepPro, are being developed to predict PepPIs with increasing accuracy, using both sequence and structural data. nih.govoup.com These tools could be used to perform large-scale virtual screens to identify potential protein targets for this compound.

Guide Scaffold-Based Drug Design: The tetrapeptide can serve as a framework for presenting specific chemical functionalities in a defined three-dimensional space. researchgate.netnih.gov Computational models can simulate how modifications to the tyrosine side chains or the glycine (B1666218) backbone would alter the peptide's shape and its interaction with a target protein. This is critical for designing peptidomimetics or grafting bioactive epitopes onto the scaffold. researchgate.net

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations can model the behavior of the peptide over time, providing insights into its conformational flexibility and how it binds to a target. mdpi.comnih.gov This is particularly important for peptides, which are often more flexible than small molecules, a factor that poses a challenge for traditional docking methods. mdpi.com

Recent studies have demonstrated the power of using self-assembling tetrapeptides as scaffolds for tissue engineering and cyclic tetrapeptides as orally bioavailable drug candidates. nih.govdigitellinc.com By integrating computational design with experimental validation, researchers can leverage the this compound structure as a starting point for developing novel therapeutics with enhanced specificity and efficacy. cuny.edu

Table 4: Computational Modeling in Peptide Drug Discovery

Modeling Approach Description Application to this compound
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. mdpi.com Initial screening of potential binding poses of the tetrapeptide to protein targets.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. nih.gov Analyzing conformational flexibility and the stability of peptide-protein complexes.
Machine Learning / Deep Learning Uses algorithms to learn from large datasets to predict interactions (e.g., TPepPro). oup.comnih.govvalencelabs.com High-throughput virtual screening to predict novel peptide-protein interactions.

| Scaffold-Based Design | Uses a core molecular structure as a basis for designing new compounds. nih.govacs.org | Modifying the tetrapeptide to create new molecules with improved therapeutic properties. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Tyrosylglycylglycyl-L-tyrosine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise coupling of tyrosine (Tyr) and glycine (Gly) residues. Post-synthesis, reverse-phase HPLC (≥97% purity criteria) with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification. Mass spectrometry (MALDI-TOF or ESI-MS) and NMR (1H/13C) confirm structural integrity. Critical parameters include coupling efficiency monitoring via Kaiser tests and deprotection optimization to minimize side reactions .

Q. How can researchers characterize the physicochemical stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should assess pH (e.g., 2–10), temperature (4°C–40°C), and oxidative stress (H₂O₂ exposure). Use HPLC to track degradation products and quantify half-life. Circular dichroism (CD) spectroscopy monitors conformational changes, while dynamic light scattering (DLS) evaluates aggregation. For long-term stability, lyophilized storage at -20°C in inert atmospheres is recommended to prevent hydrolysis and oxidation .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Tyr) ensures specificity and minimizes matrix effects. Sample preparation involves protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Validate methods per ICH guidelines for linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in in vitro vs. in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., proteolytic degradation in vivo). Mitigate this via PEGylation or encapsulation in liposomes to enhance bioavailability. Use radiolabeled (³H/¹⁴C) peptides to track distribution. Parallel in vitro assays (e.g., cell-based cAMP signaling) and in vivo microdialysis can correlate exposure-response relationships. Statistical meta-analysis of dose-response curves across studies identifies confounding variables .

Q. What experimental designs are effective for elucidating the molecular targets of this compound in signaling pathways?

  • Methodological Answer : Combine affinity chromatography (immobilized peptide on NHS-activated Sepharose) with pull-down assays in cell lysates. SILAC (stable isotope labeling by amino acids in cell culture) quantifies interactome changes. CRISPR-Cas9 knockout models of suspected receptors (e.g., GPCRs) validate specificity. Molecular dynamics simulations (AMBER/CHARMM) predict binding modes, while surface plasmon resonance (SPR) measures kinetic parameters (KD, kon/koff) .

Q. How should researchers address batch-to-batch variability in this compound synthesis impacting experimental reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like enantiomeric purity (>99.5%) and endotoxin levels (<0.1 EU/mg). Use design-of-experiments (DoE) to optimize coupling steps (e.g., temperature, solvent ratios). Analytical comparability studies (HPLC, MS, CD) between batches ensure consistency. Document deviations in synthesis logs and cross-validate bioactivity in orthogonal assays (e.g., SPR and cell-based readouts) .

Q. What strategies are recommended for integrating this compound into multi-omics studies to explore its systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) in treated vs. control cells. Pathway enrichment analysis (IPA, DAVID) identifies perturbed networks (e.g., MAPK, NF-κB). Metabolomics (LC-HRMS) detects downstream metabolites, while phospho-proteomics pinpoints kinase activation. Use machine learning (PLS-DA) to integrate omics layers and prioritize hypotheses for validation in CRISPR-edited models .

Data Analysis & Reporting

Q. How can researchers statistically analyze dose-dependent effects of this compound with non-linear responses?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Compare EC₅₀ values via extra sum-of-squares F-test. For heteroscedasticity, apply log transformation or weighted regression. Bootstrap resampling (1000 iterations) estimates confidence intervals. Report goodness-of-fit metrics (R², AICc) and validate assumptions (QQ plots, residual analysis) .

Q. What are best practices for reporting conflicting results in studies involving this compound?

  • Methodological Answer : Transparently document methodological differences (e.g., cell lines, assay endpoints) using MIAPE or ARRIVE guidelines. Perform sensitivity analysis to identify critical variables (e.g., serum concentration in culture media). Publish negative results in repositories like Figshare. Collaborative multi-lab replication studies (e.g., via PAINS initiative) resolve controversies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.